5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid
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Overview
Description
5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a sulfophenyl group, and a hydrazinyl linkage to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Acylation Reaction: The initial step involves the acylation of 5-amino-2-hydroxybenzoic acid to form 5-acetamido-2-hydroxybenzoic acid.
Hydrazone Formation: The next step involves the reaction of the acetamido derivative with 2-sulfobenzaldehyde to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and sulfophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: A precursor in the synthesis of the target compound.
2-Sulfobenzaldehyde: Another precursor used in the hydrazone formation step.
Acetylsalicylic acid (Aspirin): A well-known NSAID with a similar mechanism of action.
Uniqueness
5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 over COX-1 makes it a promising candidate for the development of safer NSAIDs with fewer gastrointestinal side effects .
Properties
CAS No. |
89986-41-4 |
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Molecular Formula |
C16H15N3O6S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-acetamido-2-[2-[(2-sulfophenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C16H15N3O6S/c1-10(20)18-12-6-7-14(13(8-12)16(21)22)19-17-9-11-4-2-3-5-15(11)26(23,24)25/h2-9,19H,1H3,(H,18,20)(H,21,22)(H,23,24,25) |
InChI Key |
GDQHYYGNQXDJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NN=CC2=CC=CC=C2S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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